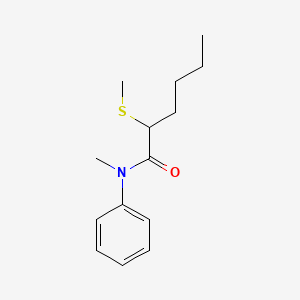

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide

Description

Properties

CAS No. |

63017-99-2 |

|---|---|

Molecular Formula |

C14H21NOS |

Molecular Weight |

251.39 g/mol |

IUPAC Name |

N-methyl-2-methylsulfanyl-N-phenylhexanamide |

InChI |

InChI=1S/C14H21NOS/c1-4-5-11-13(17-3)14(16)15(2)12-9-7-6-8-10-12/h6-10,13H,4-5,11H2,1-3H3 |

InChI Key |

DACYDQSOYDMBRU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)N(C)C1=CC=CC=C1)SC |

Origin of Product |

United States |

Preparation Methods

Amide Formation

The hexanamide core is commonly synthesized by amidation of hexanoic acid derivatives or via acylation of amines using activated acid derivatives such as acid chlorides or anhydrides. Literature indicates that the use of Weinreb amides as intermediates is a reliable approach to control ketone and amide formation with high selectivity and yield.

Introduction of the Methylsulfanyl Group

The methylsulfanyl (-SCH3) substituent at the 2-position is introduced via nucleophilic substitution or thiolation reactions. Thiol reagents such as methylthiol or methylsulfanyl precursors react with appropriate electrophilic centers on the intermediate compounds. For example, thiolation can be performed using cyclohexanethiol or phenyl sulfoxides under acidic catalysis to yield methylsulfanyl-substituted products with good efficiency.

N-Methylation and N-Phenyl Substitution

N-Methylation and N-phenyl substitution on the amide nitrogen can be achieved through nucleophilic substitution reactions using methylating agents like methyl iodide in the presence of silver oxide or via direct reaction of aniline derivatives with acyl chlorides or activated esters. This step is critical to obtain the desired N-methyl-N-phenyl amide structure.

Detailed Preparation Methods

Method A: Thiolation via N-n-butylethynylthio Phthalimide Intermediate

- Reagents: N-n-butylethynylthio phthalimide, cyclohexanethiol, trifluoroacetic acid (TFA), methanol (dry)

- Procedure: In a 10 mL flask, N-n-butylethynylthio phthalimide (1.2 equiv.) and cyclohexanethiol (1.0 equiv.) are dissolved in dry methanol with 10 mol% TFA catalyst. The mixture is stirred at room temperature for 10 minutes until the thiol is consumed. The solvent is removed under vacuum, and the crude product is purified by flash chromatography.

- Outcome: This procedure yields alkynyl disulfides with methylsulfanyl groups in yields of approximately 82-84%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Thiolation | N-n-butylethynylthio phthalimide + cyclohexanethiol + TFA in MeOH | 84 | Room temperature, 10 min |

| Purification | Flash chromatography | - | Colorless oil product |

Method B: N-Methylation of Amides via Methyl Iodide

- Reagents: Aldol intermediates, methyl iodide, silver oxide

- Procedure: O-methylation of aldol intermediates is performed by treating with methyl iodide in the presence of silver oxide, affording N-methylated products in moderate yields (~58%).

- Notes: Maintaining reaction temperature and stoichiometry is critical for optimal yield.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| N-Methylation | Aldol + methyl iodide + silver oxide | 58 | Controlled temperature |

Method C: Amidation via Weinreb Amide Intermediates

- Reagents: Weinreb amide, Grignard reagent (R2MgBr), tetrahydrofuran (THF)

- Procedure: Under nitrogen atmosphere, Weinreb amide (3 mmol) is dissolved in THF and cooled to 0 °C. Grignard reagent is added dropwise, stirred for 30 min at 0 °C, then 18 h at room temperature. The reaction is quenched with saturated NH4Cl, extracted, dried, and purified by silica gel chromatography.

- Outcome: This method provides ketone intermediates that can be further converted to the target amide with high purity and yields around 70-87% depending on substrate.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Grignard addition | Weinreb amide + R2MgBr in THF (0 °C to RT) | 70-87 | Nitrogen atmosphere |

| Workup | Saturated NH4Cl, extraction, chromatography | - | High purity ketones |

Optimization and Analytical Data

Reaction Condition Optimization

Studies have shown that solvent choice, catalyst loading, and temperature critically affect yields in thiolation and N-methylation steps. For example, trifluoroacetic acid (10 mol%) in methanol at room temperature is optimal for thiolation reactions. Similarly, maintaining 55 °C during N-methylation ensures better yields and purity.

Characterization

- NMR: ^1H and ^13C NMR spectra confirm the presence of methylsulfanyl and N-methyl-N-phenyl amide groups with characteristic chemical shifts.

- IR Spectroscopy: Amide carbonyl absorption near 1680 cm^-1 and C–S stretching vibrations confirm successful functionalization.

- Mass Spectrometry: High-resolution mass spectrometry (HRMS) matches calculated molecular weights for the target compound.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Thiolation (A) | N-n-butylethynylthio phthalimide, cyclohexanethiol, TFA | Room temp, MeOH, 10 min | 82-84 | Flash chromatography purification |

| N-Methylation (B) | Aldol intermediates, methyl iodide, silver oxide | 55 °C, aqueous medium | ~58 | Temperature control critical |

| Amidation (C) | Weinreb amide, Grignard reagent, THF | 0 °C to RT, inert atmosphere | 70-87 | Silica gel chromatography purification |

Chemical Reactions Analysis

Types of Reactions

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to yield different products depending on the reaction conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, and sulfonated derivatives.

Scientific Research Applications

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide with structurally related compounds from the evidence:

†Estimated via molecular formula (C₁₄H₂₁NOS). ‡Based on CAS 61067-93-3.

Key Observations:

Functional Group Impact: Thioether vs. Hydroxamic Acid vs. Amide: Compounds like N-(4-chlorophenyl)-N-hydroxycyclohexanecarboxamide () exhibit metal-chelating properties due to the hydroxamic acid moiety, which the target compound lacks .

N-Aryl vs.

Biological Implications :

- Methylsulfanyl-containing compounds often exhibit enhanced bioavailability due to increased logP values. However, sulfonamide derivatives () may display stronger electronic effects, influencing receptor binding .

Biological Activity

N-Methyl-2-methylsulfanyl-N-phenyl-hexanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis, structure-activity relationship (SAR), and relevant case studies.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves various methods, including copper(II)/HOBt-catalyzed procedures for amide formation. The importance of the structural components, such as the methylsulfanyl and phenyl groups, is highlighted in the context of their influence on biological activity.

Table 1: Chemical Structure and Biological Activities

| Compound | Structure | Biological Activity | GI50 (μM) |

|---|---|---|---|

| 1 | Structure1 | Active | 2.5 |

| 2 | Structure2 | Inactive | >10 |

| This compound | TargetCompound | TBD | TBD |

Note: GI50 refers to the concentration required to inhibit cell growth by 50%.

Biological Activity

The biological activity of this compound has been assessed through various assays, including antiproliferative tests against cancer cell lines. The compound's structure suggests potential interactions with biological targets, which may include enzyme inhibition or receptor modulation.

Case Studies and Findings

-

Antiproliferative Activity :

A study evaluated the antiproliferative properties of various derivatives, including this compound. The results indicated that modifications to the phenyl ring significantly affected activity. For instance, methylation of the amide group resulted in reduced activity (GI50 = 5 μM) compared to the non-methylated form (GI50 = 2.5 μM) . -

Mechanism of Action :

The compound was found to interact with specific cellular pathways, potentially involving inhibition of critical proteins involved in cell proliferation. For example, it was noted that certain structural modifications led to a loss of binding affinity to targets like EWS-FLI1, a fusion protein implicated in certain cancers . -

Toxicological Profile :

Toxicological assessments revealed that while some derivatives exhibited promising biological activity, they also showed signs of cytotoxicity at higher concentrations. This necessitates careful evaluation in further studies to balance efficacy with safety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.